molecular formula C10H9NO4S B8728821 3-acetyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide

3-acetyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide

Cat. No. B8728821
M. Wt: 239.25 g/mol
InChI Key: ZKHQBUALTNKGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04294961

Procedure details

The N-acetonylsaccharin of Section B of this Example was treated with sodium methoxide in accordance with Zinnes et al, J. Org. Chem., 30:2241 (1965), U.S. Pat. No. 3,284,450, and Rasmussen, J. Org. Chem., 39:1554 (1974). Laboratory reagent sodium methoxide (0.9 mole) was blended with 50 ml of absolute ethanol and heated to 40° C.; 0.04 mole of the N-acetonylsaccharin was then added and the resulting mixture heated with stirring to 60° C. The mixture was then cooled and acidified with 5% HCl, resulting in the formation of a precipitate. The precipitate was washed, dried, filtered and evaporated to give an oily solid in 68% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0.9 mol
Type
reactant
Reaction Step Three
Quantity
0.04 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]1[C:15](=[O:16])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[S:6]1(=[O:8])=[O:7])[C:2]([CH3:4])=[O:3].C[O-].[Na+].Cl>C(O)C>[C:2]([CH:1]1[C:15](=[O:16])[C:14]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[S:6](=[O:8])(=[O:7])[NH:5]1)(=[O:3])[CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)C)N1S(=O)(=O)C2=CC=CC=C2C1=O
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
sodium methoxide
Quantity
0.9 mol
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
0.04 mol
Type
reactant
Smiles
C(C(=O)C)N1S(=O)(=O)C2=CC=CC=C2C1=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring to 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a precipitate
WASH
Type
WASH
Details
The precipitate was washed
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oily solid in 68% yield

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C1NS(C2=C(C1=O)C=CC=C2)(=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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